molecular formula C14H15N3OS2 B15119479 (5E)-3-ethyl-1-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxoimidazolidin-4-one

(5E)-3-ethyl-1-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B15119479
M. Wt: 305.4 g/mol
InChI Key: KQJHFNTYSODDGM-ACCUITESSA-N
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Description

3-ethyl-1-methyl-5-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes an imidazolidinone core, a benzothiazole moiety, and various substituents

Preparation Methods

The synthesis of 3-ethyl-1-methyl-5-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Imidazolidinone Core: This involves the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.

    Coupling of the Benzothiazole and Imidazolidinone Units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Introduction of Substituents:

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

3-ethyl-1-methyl-5-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidazolidinone ring to an imidazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety, especially at the positions ortho to the sulfur atom.

    Hydrolysis: Acidic or basic hydrolysis can break down the imidazolidinone ring, leading to the formation of amines and carboxylic acids.

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: The unique electronic properties of the benzothiazole moiety make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-5-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with various molecular targets. In medicinal applications, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in cells.

Comparison with Similar Compounds

Similar compounds include:

    Benzothiazole Derivatives: These compounds share the benzothiazole moiety and exhibit similar electronic properties and biological activities.

    Imidazolidinone Derivatives: These compounds have the imidazolidinone core and are used in various pharmaceutical applications.

    Thiazolidinone Derivatives: These compounds are structurally related and have applications in medicinal chemistry as anti-inflammatory and antimicrobial agents.

The uniqueness of 3-ethyl-1-methyl-5-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-sulfanylideneimidazolidin-4-one lies in its combined structural features, which confer distinct electronic properties and a broad spectrum of biological activities.

Properties

Molecular Formula

C14H15N3OS2

Molecular Weight

305.4 g/mol

IUPAC Name

(5E)-3-ethyl-1-methyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H15N3OS2/c1-4-17-12(18)11(16(3)14(17)19)13-15(2)9-7-5-6-8-10(9)20-13/h5-8H,4H2,1-3H3/b13-11+

InChI Key

KQJHFNTYSODDGM-ACCUITESSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\2/N(C3=CC=CC=C3S2)C)/N(C1=S)C

Canonical SMILES

CCN1C(=O)C(=C2N(C3=CC=CC=C3S2)C)N(C1=S)C

Origin of Product

United States

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